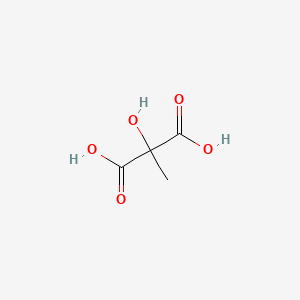

Methyltartronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyltartronic acid, also known as 2-Methyltartronic acid, is an organic compound with the molecular formula C4H6O5 . It has an average mass of 134.087 Da and a monoisotopic mass of 134.021530 Da .

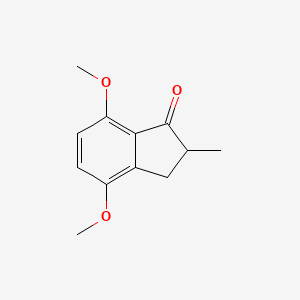

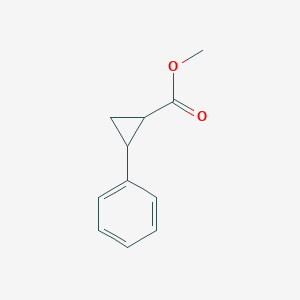

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 404.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 75.8±6.0 kJ/mol and a flash point of 212.8±21.1 °C . The index of refraction is 1.532, and the molar refractivity is 25.2±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

科学的研究の応用

Synthesis and Chemical Properties

Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid) has been synthesized through a simple two-step approach from methacrylic acid via α-methylglyceric acid. This process employs hydrogen peroxide and oxygen as oxidants in an aqueous medium, using tungstic acid and palladium on carbon as catalysts (An, D'aloisio, & Venturello, 1992).

Vapor Pressure Studies

Research on the vapor pressure of organic compounds like this compound is vital in understanding the formation and fate of secondary organic aerosol. Measurements have shown that the vapor pressure of this compound is significantly lower than previously reported, which impacts modeling and prediction of aerosol behavior (Huisman et al., 2013).

Mass Spectrometry and Analytical Applications

This compound has been studied using gas chromatography-mass spectrometry as trimethylsilyl derivatives. This research provides insights into the identification and structural analysis of hydroxy dicarboxylic acids, essential for chemical analysis and research (Petersson, 1972).

Atmospheric Chemistry

This compound is identified as a Highly Oxygenated Molecular (HOM) tracer for aged isoprene aerosol in atmospheric studies. Understanding its role in the photooxidation and ozonolysis of isoprene under various conditions is crucial for atmospheric chemistry and environmental studies (Jaoui et al., 2019).

Environmental Applications

The ability of this compound and related compounds to be used in the biosorption of dyes and pollutants has been explored. For instance, tartaric acid-modified wheat bran showed effectiveness in removing methyl blue from aqueous solutions, highlighting potential environmental and wastewater treatment applications (Yao, Lai, & Shi, 2012).

作用機序

Methyltartronic acid, also known as DL-Methyltartronic acid, is a chemical compound with the molecular formula C4H6O5 . The mechanism of action of this compound involves several aspects, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Result of Action

It has been suggested that the compound may have antioxidant activity . .

生化学分析

Biochemical Properties

Malonic acid participates in various biochemical reactions, particularly in the tricarboxylic acid cycle

Cellular Effects

Changes in cellular acidity can significantly affect cell membrane properties Given that Methyltartronic acid is an acid, it might influence cellular processes through pH-dependent mechanisms

Molecular Mechanism

As a related compound, malonic acid is known to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . It’s possible that this compound might have similar inhibitory effects on this or other enzymes, but this hypothesis requires experimental validation.

Metabolic Pathways

As a derivative of malonic acid, it might be involved in similar metabolic pathways, such as the tricarboxylic acid cycle

特性

| { "Design of the Synthesis Pathway": "Methyltartronic acid can be synthesized by the oxidation of meso-tartaric acid using potassium permanganate.", "Starting Materials": [ "meso-tartaric acid", "potassium permanganate", "water", "sodium hydroxide", "methanol" ], "Reaction": [ "Dissolve 10 g of meso-tartaric acid in 100 mL of water.", "Add 5 g of sodium hydroxide to the solution and stir until dissolved.", "Add 5 g of potassium permanganate to the solution and stir for 30 minutes.", "Add 50 mL of methanol to the solution and stir for an additional 30 minutes.", "Filter the solution to remove any precipitate.", "Acidify the filtrate with hydrochloric acid to a pH of 2.", "Extract the solution with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain methyltartronic acid." ] } | |

CAS番号 |

595-48-2 |

分子式 |

C4H6O5 |

分子量 |

134.09 g/mol |

IUPAC名 |

2,2-dihydroxy-3-oxobutanoic acid |

InChI |

InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7) |

InChIキー |

HVDFUVLFCQSGAK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)(C(=O)O)O |

正規SMILES |

CC(=O)C(C(=O)O)(O)O |

| 595-98-2 595-48-2 |

|

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

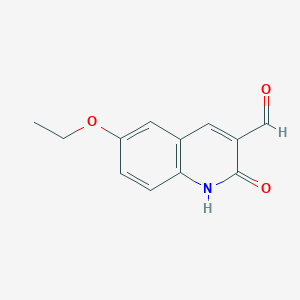

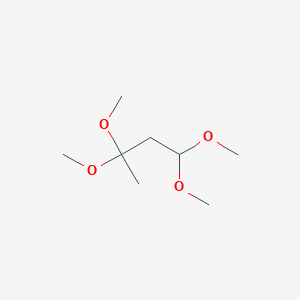

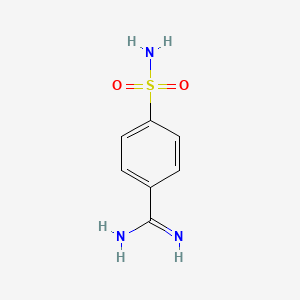

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)

![2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine](/img/structure/B1607394.png)

![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)